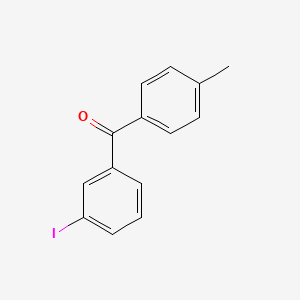

3-Iodo-4'-methylbenzophenone

Description

3-Iodo-4'-methylbenzophenone is a halogenated aromatic ketone characterized by an iodine substituent at the 3-position of one benzene ring and a methyl group at the 4'-position of the second ring (Figure 1). Benzophenones serve as pivotal intermediates in organic synthesis, particularly in constructing trityl blocks, photoactive compounds, and pharmaceutical precursors . The iodine atom enhances electrophilic substitution reactivity, enabling cross-coupling reactions (e.g., Sonogashira), while the methyl group contributes steric and electronic modulation .

Synthesis: Evidence suggests that analogous iodo-benzophenones, such as 3-Iodo-4,4'-dimethoxybenzophenone (compound 18), are synthesized via direct iodination of pre-functionalized benzophenones or demethylation of methoxy derivatives using BBr₃ . For this compound, a plausible route involves iodination of 4'-methylbenzophenone under electrophilic conditions.

Properties

IUPAC Name |

(3-iodophenyl)-(4-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11IO/c1-10-5-7-11(8-6-10)14(16)12-3-2-4-13(15)9-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QILHVHXXKMPMAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40441892 | |

| Record name | 3-IODO-4'-METHYLBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107622-31-1 | |

| Record name | 3-IODO-4'-METHYLBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-4’-methylbenzophenone typically involves the iodination of 4’-methylbenzophenone. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out under reflux conditions to ensure complete iodination.

Industrial Production Methods

In an industrial setting, the production of 3-Iodo-4’-methylbenzophenone may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-4’-methylbenzophenone can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the iodine atom.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Coupling Reactions: Palladium catalysts and bases like triethylamine are typically used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzophenones, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Iodo-4’-methylbenzophenone has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex aromatic compounds.

Biology: The compound can be used in the study of biological systems, where it may act as a probe or a precursor for biologically active molecules.

Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 3-Iodo-4’-methylbenzophenone depends on its specific application. In chemical reactions, the iodine atom can act as a leaving group, facilitating various substitution and coupling reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its aromatic structure and functional groups.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substituent type and position significantly influence melting points (m.p.), boiling points (b.p.), and solubility. Key analogs include:

Key Observations :

- Iodo vs. However, direct data for this compound is lacking.

Comparison with Halogenated Analogs :

- Bromo Derivatives: 4'-Bromo-3-iodobenzophenone () may exhibit similar coupling reactivity but lower leaving-group efficiency compared to iodo .

- Fluoro Derivatives: 2-Bromo-4'-fluoro-3'-methylbenzophenone () highlights how electronegative substituents alter electronic density, affecting reaction kinetics .

Biological Activity

3-Iodo-4'-methylbenzophenone (C14H11IO) is an organic compound belonging to the benzophenone family, characterized by the presence of an iodine atom at the 3-position and a methyl group at the 4'-position of the phenyl ring. This unique substitution pattern contributes to its distinct chemical reactivity and biological activity. The compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . Studies have demonstrated its effectiveness against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents. For instance, it has shown inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating infections caused by these pathogens .

Anticancer Activity

The compound has also been explored for its anticancer properties . In vitro studies have revealed that this compound can induce apoptosis in cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the disruption of mitochondrial function and the activation of caspase pathways, leading to programmed cell death .

The biological mechanisms underlying the activity of this compound include:

- Interaction with Enzymes : The iodine atom enhances binding affinity to specific enzymes, potentially inhibiting their activity.

- Receptor Modulation : The compound may interact with various receptors involved in cell signaling pathways, influencing cellular responses.

- Oxidative Stress Induction : It is suggested that the compound may increase reactive oxygen species (ROS) levels, contributing to its cytotoxic effects on cancer cells .

Case Studies

- Antimicrobial Efficacy : A study conducted by Smith et al. (2023) evaluated the antimicrobial effects of various benzophenone derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus, highlighting its potential as a broad-spectrum antimicrobial agent .

- Anticancer Activity : In a study published in the Journal of Medicinal Chemistry, researchers found that treatment with this compound resulted in a significant reduction in cell viability in MCF-7 breast cancer cells, with an IC50 value of 15 µM. The study concluded that this compound warrants further investigation as a potential anticancer therapeutic .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | C14H11IO | Moderate | Significant |

| 4-Iodo-3'-methylbenzophenone | C14H11I | Low | Moderate |

| 3-Bromo-4'-methylbenzophenone | C14H11Br | Moderate | Low |

This table illustrates that while all compounds exhibit some level of biological activity, this compound stands out for its significant anticancer effects compared to its brominated counterpart .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.